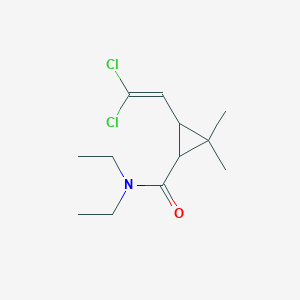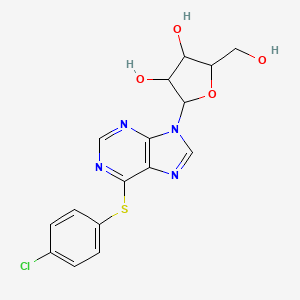
(R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is a chemical compound that features both imidazole and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl typically involves the reaction of ®-morpholine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole and morpholine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the morpholine moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl: The enantiomer of the compound with similar properties but different stereochemistry.
2-(1H-Imidazol-1-ylmethyl)-morpholine: Lacks the specific stereochemistry of the ®-enantiomer.
1-(1H-Imidazol-1-ylmethyl)-piperazine: A similar compound with a piperazine ring instead of morpholine.
Uniqueness
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H16Cl3N3O |
|---|---|
Molecular Weight |
276.6 g/mol |
IUPAC Name |
(2R)-2-(imidazol-1-ylmethyl)morpholine;trihydrochloride |
InChI |
InChI=1S/C8H13N3O.3ClH/c1-3-11(7-10-1)6-8-5-9-2-4-12-8;;;/h1,3,7-9H,2,4-6H2;3*1H/t8-;;;/m1.../s1 |
InChI Key |
RRPSKXFYFAXIMQ-VFIYQRISSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)CN2C=CN=C2.Cl.Cl.Cl |
Canonical SMILES |
C1COC(CN1)CN2C=CN=C2.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)


![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)









